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D-Tryptophan, N-acetyl-, methyl ester

Cat. No.: B7961947
M. Wt: 260.29 g/mol
InChI Key: XZECNVJPYDPBAM-CYBMUJFWSA-N
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Description

Significance within Advanced Amino Acid and Peptide Chemistry Research

The scientific utility of N-Acetyl-D-Tryptophan Methyl Ester is rooted in its unique structural and chemical properties. The protection of both the amino and carboxyl groups makes it a stable building block in complex synthetic pathways, preventing unwanted side reactions.

One of the primary areas of its significance is in the field of asymmetric synthesis and chiral separations . The D-configuration of this compound makes it a valuable chiral resolving agent, capable of separating racemic mixtures of other chemical compounds. This is a critical process in the development of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active. While specific examples of its use as a resolving agent are not extensively documented in publicly available research, the principle is well-established for N-acetylated D-amino acids. researchgate.net

Furthermore, N-Acetyl-D-Tryptophan Methyl Ester serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the realm of peptide chemistry. The incorporation of D-amino acids into peptides can confer unique properties, such as increased resistance to enzymatic degradation, leading to longer biological half-lives. This is a significant advantage in the design of peptide-based drugs. The N-acetyl and methyl ester protecting groups can be selectively removed under specific conditions, allowing for its integration into a growing peptide chain.

Recent research has also highlighted the importance of tryptophan derivatives in the development of novel analytical methods. For instance, N-acetyl methyl ester derivatives of amino acids are utilized in gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for the precise determination of δ13C values. nih.gov This technique is vital in various fields, including metabolism studies and food authenticity testing.

In the context of fundamental research, studies on N-acetylated tryptophan derivatives provide insights into the conformational preferences and interactions of the tryptophan side chain. For example, two-dimensional infrared (2D IR) spectroscopy of N-acetyl tryptophan methyl amide (a related compound) has been used to study its conformational dynamics in different solvents. nih.gov Such studies are essential for understanding the behavior of tryptophan residues within proteins.

A notable research finding underscores the stereospecificity of biological systems. A study investigating potential neuroprotective agents found that while N-acetyl-L-tryptophan showed protective effects in models of amyotrophic lateral sclerosis (ALS), N-acetyl-D-tryptophan had no such protective effect . caymanchem.com This highlights the critical role of chirality in biological activity and demonstrates the utility of the D-isomer as a negative control in such research.

Historical Trajectories and Modern Perspectives in Tryptophan Derivative Investigations

The study of tryptophan and its derivatives has a rich history, beginning with the isolation of tryptophan itself in 1901. nih.gov Early research focused on its essential role in nutrition and its metabolic pathways. The development of methods for the chemical modification of amino acids, including acetylation and esterification, paved the way for the synthesis of derivatives like N-Acetyl-D-Tryptophan Methyl Ester.

Historically, the synthesis of N-acetylated amino acids was a key step in early peptide synthesis strategies, providing a means to protect the N-terminus during peptide bond formation. The development of methods for the production of N-acetyl-DL-tryptophan, which could then be resolved into its D- and L-isomers, was an important advancement. google.com

Modern perspectives on tryptophan derivatives have expanded significantly, driven by advances in synthetic chemistry, biotechnology, and analytical techniques. There is a growing interest in the late-stage modification of peptides containing tryptophan residues to enhance their therapeutic properties. rsc.orgnih.govnih.gov While these studies often focus on the L-isomer due to its presence in natural proteins, the underlying chemical principles are applicable to D-tryptophan derivatives as well.

The enzymatic synthesis of amino acid derivatives is a rapidly developing field, offering more sustainable and efficient alternatives to traditional chemical methods. Enzymes that can selectively acylate or esterify D-amino acids are of particular interest for the production of compounds like N-Acetyl-D-Tryptophan Methyl Ester.

Furthermore, the unique photophysical properties of the indole (B1671886) ring of tryptophan have spurred the development of fluorescent tryptophan analogs for use as probes in biophysical studies. N-acetylated methyl esters of these analogs are often synthesized to mimic their behavior within a protein environment. acs.org This highlights a modern trend of using modified amino acids to create sophisticated tools for studying biological systems.

The continued exploration of the chemical and biological properties of tryptophan derivatives, including the often-overlooked D-isomers, promises to yield new insights and applications in fields ranging from materials science to medicine.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C14H16N2O3 nih.gov
Molecular Weight 260.29 g/mol nih.gov
CAS Number 16108-06-8 sigmaaldrich.com
IUPAC Name methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate uni.lu

Spectroscopic Data

Spectrum TypeData HighlightsSource
¹H NMR Spectra available for the corresponding N-acetyl-D-tryptophan. chemicalbook.com
¹³C NMR Spectra available for the corresponding N-acetyl-D-tryptophan. chemicalbook.com
Mass Spectrometry GC-MS and LC-MS data available for the corresponding N-acetyl-D-tryptophan. nih.gov
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra available for the corresponding N-acetyl-D-tryptophan. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3 B7961947 D-Tryptophan, N-acetyl-, methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Acetyl D Tryptophan Methyl Ester

Chemoenzymatic and Stereoselective Synthesis Approaches

Chemoenzymatic and stereoselective methods are paramount in producing enantiomerically pure N-acetyl-D-tryptophan methyl ester. These approaches leverage the high selectivity of enzymes or chiral catalysts to resolve racemic mixtures or to direct the formation of the desired D-enantiomer.

Enzymatic Resolution Techniques for D,L-Tryptophan Esters (e.g., α-Chymotrypsin-mediated Hydrolysis)

Enzymatic resolution is a widely employed strategy for the separation of enantiomers. One prominent example involves the use of α-chymotrypsin for the kinetic resolution of racemic mixtures of tryptophan methyl esters. researchgate.net This enzyme selectively catalyzes the hydrolysis of the L-enantiomer of the ester to its corresponding carboxylic acid, leaving the D-enantiomer of the methyl ester largely unreacted. researchgate.netnih.gov This process is based on the inherent stereoselectivity of the enzyme's active site, which preferentially binds and acts upon the L-isomer. researchgate.net

The unreacted N-acetyl-D-tryptophan methyl ester can then be separated from the hydrolyzed L-tryptophan. This method has proven practical for preparing enantiomerically pure α-methyl-L-tryptophan, demonstrating the utility of α-chymotrypsin in resolving racemic amino acid derivatives. nih.gov The ability of α-chymotrypsin to hydrolyze ester derivatives of L-aromatic amino acids while leaving the D-enantiomers intact is a cornerstone of this resolution technique. researchgate.net

Biocatalytic Processes for Enantiomerically Pure D-Tryptophan Derivatives

Biocatalytic processes offer a direct and often more sustainable route to enantiomerically pure D-tryptophan derivatives. researchgate.netnih.gov These methods can involve single enzymes or multi-enzyme cascade reactions to convert prochiral starting materials or racemic mixtures into the desired D-amino acid derivative. researchgate.netnih.gov

One innovative approach involves a one-pot biocatalytic process for the synthesis of D-tryptophan derivatives from indoles. acs.orgepa.gov This system couples the synthesis of L-tryptophan, catalyzed by tryptophan synthase, with a stereoinversion cascade. nih.gov The cascade utilizes an L-amino acid deaminase and an engineered D-amino acid aminotransferase to convert the initially formed L-tryptophan into the D-enantiomer with high enantiomeric excess. nih.govacs.org Specifically, a three-enzyme system comprising tryptophan synthase from Salmonella enterica, L-amino acid deaminase from Proteus myxofaciens, and an engineered D-aminotransferase variant from Bacillus sp. YM-1 has been successfully employed to produce various substituted D-tryptophans. nih.gov This method has been demonstrated to be effective for a range of substituted indoles, producing D-tryptophan derivatives with yields often exceeding 80% and enantiomeric excesses greater than 99%. nih.gov

Another strategy involves the "hydantoinase process," an industrial multi-enzymatic system. This process uses a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to produce D-amino acids from D,L-5-monosubstituted hydantoins. researchgate.netrsc.org Additionally, D-amino acid dehydrogenases are being engineered to produce D-amino acids from α-keto acids. researchgate.netrsc.org

Table 1: Comparison of Biocatalytic Methods for D-Amino Acid Synthesis

Biocatalytic Method Key Enzymes Starting Material(s) Product Key Advantages
Stereoinversion Cascade Tryptophan synthase, L-amino acid deaminase, D-amino acid aminotransferase Indole (B1671886), L-serine D-Tryptophan derivatives One-pot synthesis, high enantiomeric excess (>99%) nih.govacs.org
Hydantoinase Process Hydantoin racemase, D-hydantoinase, D-carbamoylase D,L-5-monosubstituted hydantoins D-Amino acids Established industrial process researchgate.netrsc.org
Dehydrogenase-based Engineered D-amino acid dehydrogenase α-Keto acids D-Amino acids Direct conversion from keto acids researchgate.net

Chemical Esterification and N-Acetylation Protocols

Standard chemical methods are employed for the esterification and N-acetylation steps in the synthesis of N-acetyl-D-tryptophan methyl ester. Esterification of the carboxylic acid group of D-tryptophan is typically achieved by reaction with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. A procedure using acidified methanol has been described for the methylation of amino acids. acs.org

N-acetylation of the amino group can be performed using acetic anhydride. acs.orgwikipedia.org A method for the concurrent N-acetylation and esterification of amino acids using triethyl orthoacetate in refluxing toluene (B28343) has also been reported, offering a one-pot solution under neutral conditions. nih.gov However, for α-amino acids, this method can lead to racemization. nih.gov Another approach involves the N-acylation of aminocarboxylic acids using a carboxylic acid ester in the presence of an alkali metal alcoholate catalyst. google.com Catalytic acetic acid with ethyl acetate (B1210297) or butyl acetate as the acyl source can also be used for the acetylation of amines. rsc.org

Modular Synthesis of Substituted Tryptophan Derivatives

The synthesis of derivatives of N-acetyl-D-tryptophan methyl ester with substituents on the indole ring is crucial for developing new pharmaceuticals and research tools. Modular synthesis strategies allow for the late-stage functionalization of the tryptophan scaffold, providing access to a wide array of analogs.

Regioselective Functionalization at Indole Ring Positions

The indole ring of tryptophan presents multiple sites for functionalization, and achieving regioselectivity is a significant synthetic challenge. Various strategies have been developed to direct reactions to specific positions, such as C2, C4, C5, C6, and C7.

C2-Functionalization: The C2 position of the indole ring is a common site for functionalization. chim.it Photoredox catalysis using aryldiazonium salts under metal-free conditions allows for the regioselective C2-arylation of tryptophan derivatives. nih.govacs.org

C4-Functionalization: Directing groups are often necessary to achieve functionalization at the less reactive C4 position. Palladium-catalyzed olefination at the C4 position of tryptophan derivatives has been achieved using a trifluoromethylsulfonamide (TfNH–) directing group and a triisopropylsilyl (TIPS) protecting group on the indole nitrogen. acs.org Rhodium-catalyzed C7-functionalization with quinones has also been reported. researchgate.net

C7-Functionalization: Iridium-catalyzed C-H borylation can be used to introduce a boryl group at the C7 position, which can then be used in subsequent cross-coupling reactions. nih.gov

Dual Functionalization: Methods for the simultaneous functionalization at two positions have also been developed. A palladium-catalyzed cascade reaction enables the C2-arylation and C4-acetoxylation of tryptophan derivatives in one pot. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of substituted tryptophan derivatives. chim.itnih.gov Palladium catalysts are frequently used for these transformations. beilstein-journals.orgnih.govacs.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between a halide or triflate and a boronic acid or ester. nih.gov It has been applied to the arylation of halogenated tryptophan derivatives. nih.gov

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide or triflate, has been used for the alkylation of bromotryptophan derivatives. d-nb.infonih.gov This method allows for the introduction of various alkyl groups. d-nb.info

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene and has been used for the functionalization of tryptophan.

Ullmann Coupling: Copper-catalyzed Ullmann coupling has been employed for the N-arylation of the indole ring of tryptophan residues. rsc.org

Rhodium-Catalyzed Annulation: A rhodium-catalyzed annulation between Boc-protected anilines and alkynyl chlorides provides a regioselective route to C4-C7 substituted tryptophans. nih.gov

These cross-coupling reactions are often compatible with a wide range of functional groups, making them suitable for the late-stage diversification of complex biomolecules, including peptides containing tryptophan. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Tryptophan Functionalization

Reaction Name Catalyst Coupling Partners Bond Formed Key Features
Suzuki-Miyaura Palladium Halide/Triflate + Boronic Acid/Ester C-C Arylation of halotryptophans nih.gov
Negishi Palladium Organohalide/Triflate + Organozinc C-C Alkylation of bromotryptophan d-nb.infonih.gov
Heck Palladium Unsaturated Halide + Alkene C-C Olefination
Ullmann Copper Aryl Halide + Amine/Alcohol C-N, C-O N-arylation of indole ring rsc.org
Rhodium-catalyzed Annulation Rhodium Aniline (B41778) + Alkynyl Chloride C-C, C-N Synthesis of C4-C7 substituted tryptophans nih.gov

Synthesis for Deuterium (B1214612) Labeling and Isotopic Studies

The introduction of deuterium into N-acetyl-D-tryptophan methyl ester is of significant interest for its use in mechanistic studies, as an internal standard in mass spectrometry-based quantification, and to potentially alter metabolic profiles.

One approach for deuterium labeling involves the use of deuterated reagents in the synthesis of tryptophan derivatives. For instance, in the synthesis of a related compound, d3-N-acetyl JPH203, d3-acetyl chloride was utilized to introduce the deuterated acetyl group. biomedres.usresearchgate.net This method ensures the specific placement of deuterium atoms on the N-acetyl moiety.

Another strategy for deuterium incorporation is through H/D exchange reactions on the indole ring. For example, the C-H bond at the C2 position of N-acetyl-tryptophan methyl ester can undergo H/D exchange in the presence of a suitable catalyst and a deuterium source like D2O. This exchange has been observed during studies of C-H activation steps in palladium-catalyzed reactions. nih.gov

Enzymatic methods also present a viable route for the synthesis of deuterated tryptophan derivatives. The enzyme tryptophanase can catalyze the coupling of indole derivatives with S-methyl-L-cysteine in a D2O medium, leading to high isotopic enrichment at the α-position of the amino acid side chain. nih.gov While this has been demonstrated for L-tryptophan derivatives, similar enzymatic strategies could potentially be adapted for the D-enantiomer.

A practical, though challenging, method for the synthesis of 2-D-L-tryptophan involves sequential Iridium-catalyzed C-H borylation and deborylative deuteration. nih.gov This method highlights the complexities of deprotection steps, where care must be taken to avoid D/H scrambling. nih.gov

Table 1: Methods for Deuterium Labeling of Tryptophan Derivatives

Method Reagent/Catalyst Position of Deuteration Reference
Acetylation d3-acetyl chloride N-acetyl group biomedres.usresearchgate.net
H/D Exchange Pd catalyst / D2O/d4-AcOD C2 position of indole nih.gov
Enzymatic Coupling Tryptophanase / D2O α-position nih.gov

Palladium-Catalyzed Reactions in the Synthesis of Indole Derivatives

Palladium catalysis is a powerful tool in the synthesis and modification of indole-containing compounds like N-acetyl-D-tryptophan methyl ester. These reactions are pivotal for creating the indole ring system and for its subsequent functionalization.

One significant application is the palladium-catalyzed cyclization of aniline-containing acetylenic amino acids to form the indole ring. This intramolecular reaction has been successfully employed to synthesize various optically active tryptophan analogues. ru.nlnih.gov The reaction proceeds through the complexation of the palladium(II) catalyst to the alkyne, followed by nucleophilic attack by the aniline nitrogen. ru.nl

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are used to prepare the precursors for these cyclization reactions. For example, optically active propargylglycine (B1618536) derivatives can be coupled with 2-iodoaniline (B362364) in the presence of a palladium catalyst to yield the necessary cyclization precursors. ru.nl

Another critical area is the palladium-catalyzed C-H activation and functionalization of the tryptophan indole ring. This approach allows for the direct introduction of various substituents onto the indole nucleus. For instance, the C-H arylation of N-acetyl-tryptophan methyl ester with phenylboronic acid can be achieved using a palladium catalyst. nih.gov A key challenge in these reactions, particularly when conducted in environmentally benign solvents like water, is the deactivation of the palladium catalyst through the formation of inactive Pd(0) clusters. nih.gov Research has focused on optimizing the catalytic system, for instance by using air as the terminal oxidant and by modifying the ligand environment of the palladium catalyst to enhance its stability and catalytic turnover. nih.gov

Table 2: Palladium-Catalyzed Reactions in Tryptophan Derivative Synthesis

Reaction Type Reactants Catalyst System Product Type Reference
Intramolecular Cyclization Aniline-containing acetylenic amino acids Pd(II) catalyst Tryptophan analogues ru.nlnih.gov
Sonogashira Coupling Optically active propargylglycine derivatives, 2-iodoaniline Pd catalyst Cyclization precursors ru.nl

Conformational Analysis and Intramolecular Interactions of N Acetyl D Tryptophan Methyl Ester

Theoretical Computational Chemistry Studies

Computational chemistry offers powerful tools to explore the conformational possibilities of molecules like N-acetyl-D-tryptophan methyl ester. These methods calculate the energies of different spatial arrangements of the atoms, allowing researchers to identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are high-level quantum mechanical methods used to obtain accurate information about the electronic structure and energy of molecules. researchgate.netekb.eg In the study of tryptophan derivatives, DFT methods, such as B3LYP, combined with basis sets like 6-31G(d), are employed to locate all possible minimum energy structures on the potential energy surface. researchgate.net MP2 calculations, which account for electron correlation more explicitly, are often used to refine the energies of the DFT-optimized geometries, providing a more accurate picture of the relative stabilities of different conformers. researchgate.net These calculations are foundational for understanding how the molecule behaves in the gas phase, providing a baseline for its intrinsic conformational preferences.

Ab initio molecular orbital computations are another cornerstone of theoretical conformational analysis. researchgate.net Methods like the Hartree-Fock (RHF) method, using basis sets such as 3-21G or 6-31G(d), are systematically used to explore the full conformational space of tryptophan derivatives. researchgate.netresearchgate.net For a molecule like N-acetyl-D-tryptophan methyl ester, the key degrees of freedom are the dihedral angles of the backbone (Φ, Ψ) and the side chain (χ1, χ2). By systematically rotating these bonds and calculating the energy at each step, a comprehensive map of all possible stable structures can be generated. researchgate.net For the closely related N-acetyl-L-tryptophan-N-methylamide, these ab initio explorations have successfully identified dozens of unique conformers, revealing a complex and varied conformational landscape. researchgate.netresearchgate.net

The data from DFT and ab initio calculations are used to construct a Potential Energy Hypersurface (PEHS). researchgate.net This multidimensional surface represents the energy of the molecule as a function of its geometric parameters. The minima on this surface correspond to stable conformers. A simplified, two-dimensional representation of this surface is the Ramachandran plot, which maps the energy as a function of the backbone dihedral angles Φ and Ψ. For tryptophan derivatives, the PEHS is a function of at least four variables: E = E(Φ, Ψ, χ1, χ2). researchgate.net Analysis of the Ramachandran map for related tryptophan compounds shows that stable conformations are found in various regions, including those corresponding to beta-sheets (βL), gamma-turns (γL), and polyproline II-type helices (εL). researchgate.net

Table 1: Representative Theoretical Conformational Data for a Tryptophan Derivative

This table illustrates the type of data generated from computational studies on tryptophan derivatives, showing the relative energies and defining dihedral angles for different conformational families.

Conformer FamilyBackbone Angles (Φ, Ψ)Side Chain Angles (χ1, χ2)Relative Energy (kcal/mol)
βL (Extended)~(-150°, 150°)g+, t, g-0.00
γL (Inverse Turn)~(-75°, 75°)g+, t, g-0.5 - 1.5
εL (PPII-like)~(-75°, 150°)g+, t, g-1.0 - 2.5
αL (Right-handed Helix)~(-75°, -45°)g+, t, g-2.0 - 3.5

Note: Data are illustrative, based on findings for similar molecules like N-acetyl-L-tryptophan-N-methylamide. researchgate.netresearchgate.net The exact values for N-acetyl-D-tryptophan methyl ester would require specific calculations.

The relative stability of the different conformers is determined by a delicate balance of intramolecular interactions. researchgate.net A key focus of computational analysis is the interplay between the bulky indole (B1671886) side chain and the peptide backbone. researchgate.net Intramolecular hydrogen bonds are particularly important in stabilizing specific conformations. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the acetyl and methyl ester groups can act as acceptors. Furthermore, the indole N-H of the tryptophan side chain can also participate in hydrogen bonding. mdpi.com Quantum-chemical calculations have shown that even weaker C-H···O hydrogen bonds, for instance involving the Cδ1-H of the indole ring and a backbone carbonyl oxygen, can contribute significantly to conformational stability, with interaction energies of 1.5-3.0 kcal/mol. nih.gov These networks of interactions dictate the preferred folding of the molecule. mdpi.comnih.gov

Spectroscopic Investigations of Conformational Preferences

While computational studies predict possible structures, spectroscopic techniques provide experimental evidence of the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing molecular conformation in the solution state. rsc.org

¹H and ¹³C NMR: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is in turn dictated by the molecule's conformation. rsc.org For instance, the chemical shifts of the alpha-proton (Hα) and the amide proton (NH) can provide clues about the backbone conformation. Specific ¹H and ¹³C NMR data for N-acetyl-D-tryptophan have been reported. chemicalbook.comchemicalbook.com

³JHH Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of the coupling between the amide proton and the alpha-proton (³J(HNHα)) is related to the backbone dihedral angle Φ via the Karplus equation. researchgate.net By measuring this coupling constant, researchers can estimate the preferred range for the Φ angle in solution. Similarly, couplings between the alpha- and beta-protons (³J(HαHβ)) provide information about the side-chain rotamer populations (the χ1 angle). DFT methods can be used to calculate these coupling constants for different conformers, and comparison with experimental data helps validate the computationally derived structures. researchgate.net

Table 2: Illustrative NMR Data for an N-Acetyl Amino Acid Methyl Ester

This table shows representative NMR data that would be collected for N-acetyl-D-tryptophan methyl ester to analyze its conformation.

NucleusAtom PositionRepresentative Chemical Shift (ppm)Relevant Coupling Constant (Hz)
¹HAmide (NH)~8.2³J(HNHα) ≈ 7-9 Hz
¹HAlpha (α-CH)~4.7³J(HαHβ) ≈ 5-11 Hz
¹HMethyl (CH₃CO)~2.0-
¹HMethyl (OCH₃)~3.7-
¹³CCarbonyl (C=O, ester)~172-
¹³CCarbonyl (C=O, acetyl)~170-
¹³CAlpha (α-C)~53-
¹³CIndole Ring110-136-

Note: Chemical shifts and coupling constants are illustrative and based on data for similar compounds like N-acetyl-L-tryptophan and other N-acetyl amino acid methyl esters. rsc.orgchemicalbook.com The exact values depend on the solvent and specific conformational averaging.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for elucidating the vibrational modes of a molecule, which are highly sensitive to its conformation and intramolecular environment. In the study of N-acetyl-D-tryptophan methyl ester, IR spectroscopy, often in combination with other techniques, provides detailed insights into the hydrogen-bonding networks and the geometry of the peptide backbone.

Research on the related compound N-acetyl-L-tryptophan methyl amide (NATMA) has utilized fluorescence-dip infrared (FDIR) spectroscopy to obtain conformer-specific vibrational spectra. cam.ac.ukaip.org This method allows for the selective measurement of the IR spectrum of a single conformer, even in a mixture. The NH stretch region of the IR spectrum is particularly informative. For NATMA, distinct vibrational frequencies in the 2800–3600 cm⁻¹ range have been used to unequivocally identify different conformational families, namely the C5 and C7eq structures. cam.ac.ukaip.org In the C7eq conformation, an intramolecular hydrogen bond is formed between the acetyl end C=O group and the amino end N-H group, leading to a characteristic shift in the NH stretch frequency compared to the more extended C5 conformation where such a bond is absent. cam.ac.uknih.gov

The major conformer of NATMA in a non-polar solvent like CH₂Cl₂ has been identified as a C7 structure, which is consistent with gas-phase studies. nih.gov This assignment is supported by the observation of an intramolecular hydrogen bond between the acetyl carbonyl and the amide N-H. nih.gov The amide-I region of the IR spectrum, which corresponds mainly to the C=O stretching vibrations of the peptide backbone, is also sensitive to the conformation and the solvent environment. Two-dimensional infrared (2D IR) spectroscopy has been employed to unambiguously assign the two amide-I transitions by using ¹³C isotopic substitution of the carbonyl group. nih.gov

The table below summarizes key vibrational frequencies observed for different conformers of the related N-acetyl-L-tryptophan methyl amide (NATMA), which are expected to be nearly identical for the D-enantiomer.

Vibrational ModeConformerFrequency (cm⁻¹)Reference
NH StretchC5~3400-3500 cam.ac.ukaip.org
NH Stretch (H-bonded)C7eqLower frequency than C5 cam.ac.ukaip.org
Amide-I (Acetyl end)Multiple Conformers in CH₂Cl₂Higher Frequency nih.gov
Amide-I (Amino end)Lower Frequency
Amide-I (Acetyl end)Single Conformer in D₂OLower Frequency nih.gov
Amide-I (Amino end)Higher Frequency

Advanced Spectroscopic Techniques (e.g., IR-UV Hole-Filling Spectroscopy, IR-Induced Population Transfer Spectroscopy)

To probe the dynamics of conformational isomerization in molecules like N-acetyl-D-tryptophan methyl ester, advanced spectroscopic techniques such as IR-UV hole-filling spectroscopy and IR-induced population transfer spectroscopy are employed. aip.orgdntb.gov.ua These methods are particularly useful for studying molecules in the gas phase under supersonic expansion conditions, where individual conformers can be isolated and manipulated.

In these experiments, a specific conformer is selected and excited with an infrared (IR) laser pulse tuned to a particular vibrational frequency, such as the NH stretch. aip.orgdntb.gov.ua This excess vibrational energy can be sufficient to overcome the energy barriers for isomerization, leading to a change in the population distribution of the different conformers. aip.orgdntb.gov.ua

IR-UV Hole-Filling Spectroscopy: This technique involves two laser pulses. First, an IR "pump" laser selectively excites a single conformer, creating a "hole" in its ground-state population. After a delay, during which isomerization can occur, a UV "probe" laser is used to measure the populations of the various conformers via laser-induced fluorescence (LIF). aip.orgdntb.gov.ua If isomerization has occurred, a partial refilling of the "hole" for the initially excited conformer and a corresponding increase in the population of other conformers will be observed. aip.orgdntb.gov.ua

IR-Induced Population Transfer Spectroscopy: This is a related technique where the changes in conformer populations induced by the IR pump laser are monitored. aip.orgdntb.gov.ua By analyzing the extent of population transfer, one can determine the quantum yields for conformational isomerization. aip.org

Studies on the closely related molecule, N-acetyl-L-tryptophan methyl amide (NATMA), have shown that in the absence of IR excitation, only a single conformational well is populated in the supersonic expansion. aip.org Interestingly, unlike some other similar molecules, no isomerization was observed out of this single conformer upon IR excitation. aip.org This suggests a significant energy barrier for isomerization from this stable conformation. In contrast, for a similar molecule, melatonin, IR excitation does lead to conformational isomerization, highlighting the subtle structural influences on the energy landscape. aip.org

These advanced techniques provide a powerful means to map the potential energy surface and understand the kinetics of conformational change on a molecule-by-molecule basis.

Solvent Effects on Conformational Equilibrium and Stability

The conformational equilibrium and stability of N-acetyl-D-tryptophan methyl ester are significantly influenced by the solvent environment. The relative energies of different conformers can be altered by interactions with solvent molecules, leading to a shift in the population distribution.

Studies on the L-enantiomer, N-acetyl-L-tryptophan methyl amide (NATMA), using two-dimensional infrared (2D IR) spectroscopy have revealed the presence of multiple conformers in solvents of varying polarity, such as dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727). nih.gov However, in a more polar and hydrogen-bonding solvent like heavy water (D₂O), only one dominant conformer is evident. nih.gov This indicates that the polar solvent preferentially stabilizes a single conformation.

The specific conformation adopted in different solvents can be inferred from spectroscopic data and theoretical calculations. In the less polar solvent CH₂Cl₂, the major conformer is a C7 structure, which is stabilized by an intramolecular hydrogen bond. nih.gov This is consistent with what is observed in the gas phase. nih.gov In more polar solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular hydrogen bonds, favoring more extended conformations.

The backbone dihedral angles (φ, ψ) of NATMA have been determined in different solvents, providing a quantitative measure of the conformational changes. nih.gov The table below summarizes these findings.

SolventBackbone Dihedral Angles (φ, ψ)Reference
CH₂Cl₂(-55 ± 5°, 30 ± 5°) nih.gov
Methanol(120 ± 10°, -20 ± 10°) nih.gov
D₂O(±160 ± 10°, ±75 ± 10°) nih.gov

These results demonstrate that the conformational landscape of N-acetyl-D-tryptophan methyl ester is highly dependent on the solvent. In non-polar environments, intramolecular forces, such as hydrogen bonding, play a dominant role in determining the structure. In polar, protic solvents, intermolecular interactions with the solvent become more significant, leading to different preferred conformations. This adaptability of the molecule's structure in response to its environment is a key aspect of its chemical behavior.

Chiral Recognition and Stereochemical Influence of D Tryptophan, N Acetyl , Methyl Ester

Enantioselective Recognition in Supramolecular Host-Guest Chemistry

The ability to distinguish between enantiomers is a fundamental aspect of biological processes and has significant implications in fields such as pharmacology and materials science. Supramolecular systems, with their well-defined cavities and host-guest interactions, provide excellent models for studying the principles of chiral recognition.

Complexation with Cyclodextrin (B1172386) Systems

Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities. nih.gov This inclusion process is often enantioselective, favoring the binding of one enantiomer over the other. nih.gov Studies on the interaction between β-cyclodextrin (β-CD) and N-acetyltryptophan (NAcTrp) enantiomers have revealed that while both L- and D-NAcTrp form complexes with similar geometries in aqueous solution, β-CD exhibits a stronger binding affinity for L-NAcTrp. nih.gov This subtle difference in binding in solution becomes significantly amplified during crystallization, where only the β-CD–L-NAcTrp complex readily forms crystals. nih.gov

The enantioselectivity of cyclodextrins towards tryptophan and its derivatives is influenced by factors such as the size of the cyclodextrin cavity and the nature of the guest molecule. lew.ro For instance, the hydrophobic indole (B1671886) group of tryptophan plays a crucial role in the inclusion process. lew.romdpi.com Modified cyclodextrins, such as those functionalized with L-cysteine or copper ions, have been developed to enhance the enantioselective recognition of tryptophan enantiomers. nih.govresearchgate.net An L-cysteine-modified β-CD, for example, demonstrated higher enantioselectivity for D-tryptophan through hydrogen bonding interactions between the host and guest. nih.gov Similarly, copper-modified β-cyclodextrin has been shown to recognize D-Tryptophan by confining high-energy water molecules within its cavity, which then preferentially form hydrogen bonds with the amino group of the D-enantiomer. researchgate.net

Electrochemical methods have also been employed to study the enantioselective recognition of tryptophan by cyclodextrin-based sensors. mdpi.comrsc.org A sensor constructed with N-doped carbon dots and β-cyclodextrin nanocomposites showed a notable difference in the oxidation peak potentials for D- and L-tryptophan, enabling their electrochemical distinction. mdpi.com

Table 1: Cyclodextrin-Based Enantioselective Recognition of Tryptophan Derivatives

Cyclodextrin System Guest Molecule Observed Selectivity Method of Analysis
β-Cyclodextrin N-acetyl-L-tryptophan & N-acetyl-D-tryptophan Stronger binding for L-NAcTrp in solution; only L-NAcTrp complex crystallizes. nih.gov NMR, X-ray Crystallography nih.gov
L-Cysteine-modified β-Cyclodextrin D-Tryptophan Higher enantioselectivity for D-Tryptophan. nih.gov Electrochemical Sensing, Photocatalytic Degradation nih.gov
Copper-modified β-Cyclodextrin D-Tryptophan Recognition of D-Tryptophan. researchgate.net Self-assembly on poly(L-glutamic acid) researchgate.net

Interaction with Macrocyclic Receptors

Beyond cyclodextrins, other macrocyclic receptors have been designed to exhibit chiral recognition towards amino acid derivatives. While direct studies on the interaction of D-Tryptophan, N-acetyl-, methyl ester with a wide array of synthetic macrocycles are specific areas of ongoing research, the principles of such interactions can be inferred from related systems. For instance, N-acyl-L-tryptophan benzyl (B1604629) esters have been characterized as potent antagonists for the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor with a complex macrocyclic-like binding pocket. nih.gov The compound N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) was found to be a competitive antagonist of substance P, indicating a specific interaction within the receptor's binding site. nih.gov This suggests that the tryptophan moiety and its N-acetyl group are crucial for recognition and binding affinity. nih.gov

Influence of D-Amino Acid Residues on Peptide Structures and Reactivity in Model Systems

The substitution of a canonical L-amino acid with its D-enantiomer within a peptide sequence can have profound effects on the peptide's secondary structure, stability, and biological activity. nih.govnih.gov D-amino acids can induce unique turns and folds, alter helical structures, and increase resistance to proteolytic degradation. nih.govnih.govpsu.edu

Photoinduced Electron Transfer (ET) Studies in Diastereomeric Dyads

Model systems composed of a donor and an acceptor molecule linked together, known as dyads, are instrumental in studying the fundamental processes of photoinduced electron transfer (ET). When chiral centers are present in these dyads, the resulting diastereomers can exhibit different photochemical and photophysical properties.

Studies on dyads containing D- or L-Tryptophan linked to chiral partners like (R)- or (S)-ketoprofen have revealed stereochemical influences on the efficiency of ET and resonance energy transfer (RET). mdpi.comnih.gov In a ketoprofen-tryptophan (KP-Trp) dyad, the quenching of the excited tryptophan state occurs through both RET and ET. mdpi.comnih.gov It was observed that the efficiency of ET was identical for the (S,R)- and (R,S)-enantiomeric pairs, but the RET efficiency differed by a factor of 1.6. mdpi.comnih.gov For the (S,S)-diastereomer, the efficiency of ET was found to be maximal. nih.gov

Similarly, in dyads of (S)-naproxen and its (R)-enantiomer linked to (S)-tryptophan, stereodifferentiation was observed in the electron transfer rate constants and fluorescence quantum yields. nsc.ru These findings highlight that the chiral configuration of the components in a dyad can significantly modulate the pathways and efficiencies of photoinduced processes. mdpi.comnih.govnsc.ru

Table 2: Stereochemical Effects in Photoinduced Processes of Tryptophan-Containing Dyads

Dyad System Chiral Configurations Observed Stereochemical Influence Techniques Used
Ketoprofen-Tryptophan (KP-Trp) (R,S)-, (S,R)-, (S,S)- ET efficiency identical for enantiomers, but RET differs. mdpi.comnih.gov ET contribution is maximum for the (S,S)- configuration. nih.gov CIDNP, Fluorescence Spectroscopy mdpi.comnih.gov

Application of Spin Effects and Fluorescence Techniques for Chiral Discrimination

Spin chemistry techniques, such as chemically induced dynamic nuclear polarization (CIDNP), and fluorescence spectroscopy are powerful tools for probing the subtle differences in the interactions of chiral molecules. mdpi.comnih.govnih.gov CIDNP effects, which arise from the spin-selective recombination of radical pairs formed during photochemical reactions, can be sensitive to the stereochemistry of the reactants. researchgate.net In the study of KP-Trp dyads, the CIDNP coefficient for the (S,S)-configuration was almost an order of magnitude greater than for the (R,S)- and (S,R)-enantiomers, indicating a significant influence of the chiral centers on the spin dynamics of the intermediate radical pair. mdpi.comnih.gov

Fluorescence-based methods have also been developed for the chiral discrimination of tryptophan enantiomers. nih.govnih.govnih.gov A time-resolved fluorescence technique was able to distinguish between D- and L-tryptophan based on the different quenching rates of a fluorescent probe (pyrene) in the presence of the enantiomers and chiral additives like bovine serum albumin or γ-cyclodextrin. nih.gov Furthermore, chiral carbon dots derived from tryptophan and threonine have been synthesized and used as dual-mode sensors for the highly selective detection of lysine (B10760008) enantiomers, demonstrating the potential of chiral nanomaterials in enantioselective sensing. nih.govdoi.org

Stereoselective Chemical Reactions Involving D-Tryptophan Methyl Ester (e.g., Pictet-Spengler Reaction)

D-Tryptophan methyl ester is a valuable chiral starting material in asymmetric synthesis, particularly in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. researchgate.netnih.gov

The Pictet-Spengler reaction of D-tryptophan methyl ester with various aldehydes has been shown to proceed with high stereoselectivity, yielding predominantly the cis diastereomer. researchgate.netnih.govresearchgate.net The choice of catalyst and solvent can significantly influence the diastereomeric ratio. For instance, in the reaction with piperonal, using benzoic acid as a catalyst in acetic acid resulted in a cis/trans ratio of 92:8. researchgate.net When D-tryptophan methyl ester hydrochloride was reacted with piperonal, the stereoselectivity was found to be solvent-dependent, with the best result (cis/trans = 99:1) achieved in nitromethane (B149229) or acetonitrile. researchgate.netnih.gov This high stereoselectivity is attributed to a crystallization-induced asymmetric transformation (CIAT) process, where the less soluble cis product precipitates from the solution, driving the equilibrium towards its formation. researchgate.net

The stereochemical outcome of the Pictet-Spengler reaction can be understood in terms of kinetic versus thermodynamic control. researchgate.net In certain cases, an unusual kinetic approach has been employed where the reaction of D-tryptophan methyl ester with a chiral aldehyde yielded exclusively the trans diastereomer of the tetrahydro-β-carboline glycoside with complete stereocontrol. researchgate.net

Table 3: Stereoselectivity in the Pictet-Spengler Reaction of D-Tryptophan Methyl Ester

Aldehyde Catalyst/Conditions Solvent cis:trans Ratio Reference
Piperonal Benzoic acid Acetic Acid 92:8 researchgate.net
Piperonal D-Tryptophan methyl ester hydrochloride Nitromethane 99:1 researchgate.netnih.gov
Piperonal D-Tryptophan methyl ester hydrochloride Acetonitrile 99:1 researchgate.netnih.gov

Enzymatic and Biocatalytic Transformations Involving N Acetyl D Tryptophan Methyl Ester

Enzyme Substrate Specificity and Hydrolysis Kinetics (e.g., α-Chymotrypsin)

α-Chymotrypsin, a serine protease, is well-known for its ability to catalyze the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acids like tryptophan, tyrosine, and phenylalanine. taylorandfrancis.com The enzyme's active site contains a specificity pocket that accommodates these bulky side chains, contributing to its substrate preference. taylorandfrancis.com While α-chymotrypsin shows a strong preference for L-isomers of amino acid derivatives, it can also act upon D-isomers, although typically at a much slower rate.

The hydrolysis of N-acetyl amino acid esters by α-chymotrypsin proceeds via a two-step mechanism involving the rapid formation of an acyl-enzyme intermediate followed by a slower, rate-determining deacylation step. nih.gov The stereospecificity of the enzyme is a critical aspect of its function. Research has shown that for N-acetyl amino acid esters, the deacylation of the L-series acyl-enzymes is progressively faster as the side chain size increases, whereas the deacylation of the D-series becomes progressively slower. nih.gov This demonstrates a clear kinetic basis for the enzyme's preference for L-enantiomers.

Kinetic studies comparing the hydrolysis of L- and D-isomers of N-acetyl-tryptophan derivatives provide quantitative insight into this specificity. For instance, the acylation rate constant (k₂) for N-acetyl-L-tryptophan esters is significantly higher than for their D-counterparts. nih.gov This difference in reaction rates allows for the kinetic resolution of racemic mixtures of N-acyl amino acid esters. google.com

Substrate DerivativeEnzymeKinetic ParameterValueReference
N-acetyl-tryptophan p-nitrophenyl esters (D- and L-isomers)α-ChymotrypsinDeacylation RateL-isomers deacylate faster than the N-acetylglycyl-enzyme, while D-isomers deacylate more slowly. nih.gov
N-acetyl-L-tryptophan esters (oxygen and sulfur)α-ChymotrypsinAcylation Rate Constant (k₂)Nearly identical for oxygen and their sulfur counterparts, indicating the formation of a tetrahedral intermediate is rate-determining. nih.gov
N-acetyl-D,L-phenylalanine methyl esterMicrobially derived serine proteinasesStereoselective ConversionThe L-ester is selectively converted to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester unreacted. google.com

This table summarizes findings on the enzymatic processing of N-acetyl amino acid esters, highlighting the stereospecificity of enzymes like α-chymotrypsin.

Biocatalytic Cascades for D-Tryptophan Derivative Synthesis

While N-acetyl-D-tryptophan methyl ester itself is a product of chemical synthesis, the broader goal of biocatalysis is often the creation of valuable D-tryptophan derivatives from simpler starting materials. datapdf.comepa.gov Multi-enzyme biocatalytic cascades have been developed to achieve this, demonstrating the power of combining different enzymes in one-pot syntheses. datapdf.comepa.govacs.org

One such strategy for producing D-tryptophan derivatives involves a stereoinversion cascade. datapdf.comepa.govacs.org This process can start with the synthesis of an L-tryptophan derivative from an indole (B1671886), catalyzed by tryptophan synthase (TrpS). researchgate.net The resulting L-amino acid is then deaminated by an L-amino acid deaminase (LAAD) to form an intermediate α-keto acid. researchgate.net This α-keto acid can then be stereoselectively aminated by an engineered D-amino acid aminotransferase (DAAT) to yield the final D-tryptophan derivative with high enantiomeric excess. acs.orgresearchgate.net

Although these cascades may not use N-acetyl-D-tryptophan methyl ester as a direct starting material, they illustrate the enzymatic pathways available for creating a wide range of D-tryptophan analogs. epa.govacs.org The principles of enzyme engineering and cascade design are central to expanding the scope of accessible chiral molecules. nih.govmdpi.com For example, engineered tryptophan synthases can now produce derivatives like β-methyltryptophan, and further enzymatic steps can lead to D-configured products. nih.gov

Investigation of Interactions with Enzyme Active Sites (e.g., Chymotrypsin-N-Acetyl-Tryptophan Complexes)

The specificity and catalytic activity of enzymes like α-chymotrypsin are governed by precise interactions between the substrate and the amino acid residues within the enzyme's active site. texasgateway.org The active site of α-chymotrypsin is characterized by a catalytic triad (B1167595) (Ser-195, His-57, and Asp-102) and a hydrophobic S1 binding pocket that confers its specificity for aromatic residues. drugbank.com

When a substrate like an N-acetyl-tryptophan ester binds, its bulky indole side chain fits into the S1 pocket. taylorandfrancis.com The unique arrangement of amino acids in the active site creates a specific chemical environment that facilitates the catalytic reaction. texasgateway.org The interaction between the substrate and the active site is not a rigid lock-and-key fit but rather an "induced fit," where the binding of the substrate can slightly alter the enzyme's conformation to achieve an optimal orientation for catalysis. texasgateway.org

The stereospecificity of α-chymotrypsin arises from the distinct ways the D- and L-isomers can orient themselves within the active site. The three-locus model of the active site helps to explain this relationship between substrate structure and stereospecificity. nih.gov For the L-isomer of an N-acetyl-tryptophan substrate, the acetyl group, the carboxyl group, and the aromatic side chain can bind to their respective subsites (ρ1, ρ2, and ρ3) in a productive manner that leads to efficient catalysis. In contrast, the D-isomer cannot bind in this optimal orientation without significant steric hindrance, leading to much slower or negligible reaction rates. This difference in binding affinity and orientation is the molecular basis for the enzyme's strong preference for L-amino acid derivatives.

Interacting ComponentRole in CatalysisReference
Catalytic Triad (Ser-195, His-57, Asp-102) Asp-102 orients His-57, which accepts a proton from Ser-195, activating the serine's oxygen for nucleophilic attack on the substrate's carbonyl carbon. youtube.com
S1 Specificity Pocket A hydrophobic pocket that accommodates large aromatic side chains like that of tryptophan, determining substrate specificity. taylorandfrancis.comdrugbank.com
Oxyanion Hole Stabilizes the negative charge on the oxygen of the tetrahedral intermediate formed during catalysis. drugbank.com
Substrate N-H group Forms a crucial hydrogen bond with the carbonyl oxygen of Ser-214, helping to correctly position the substrate for attack.

This table outlines the key components of the α-chymotrypsin active site and their functions in binding and catalysis of tryptophan-containing substrates.

Advanced Spectroscopic and Chromatographic Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of D-Tryptophan, N-acetyl-, methyl ester.

UV-Vis Spectroscopy for Electronic Properties and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. The indole (B1671886) ring of the tryptophan moiety in this compound is the primary chromophore responsible for its UV absorbance. Studies on similar compounds, such as tryptophan methyl ester, have shown a characteristic absorbance maximum around 280 nm. researchgate.net This absorbance is attributed to the π → π* electronic transitions within the indole ring.

While specific interaction studies for this compound using UV-Vis spectroscopy are not extensively documented in publicly available literature, this technique is widely employed to study the binding of tryptophan and its derivatives to proteins and other macromolecules. mdpi.com Such interactions often lead to shifts in the absorption maximum or changes in the molar absorptivity, providing valuable information about the binding affinity and the local environment of the tryptophan residue.

Mass Spectrometry (MS) Applications in Metabolite Profiling

Mass spectrometry is an indispensable technique for the identification and quantification of metabolites in biological systems. In the context of metabolomics, MS-based methods are used to profile tryptophan-related metabolites. unimi.it The analysis of N-acetyl-D-tryptophan, the parent acid of the methyl ester, has been documented, and its mass spectrometric data can provide a basis for the identification of its derivatives. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a common approach for analyzing such compounds in complex mixtures. The precursor ion of N-acetyl-D-tryptophan has been identified, which is a critical piece of data for developing targeted metabolite profiling methods. nih.gov Furthermore, gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization to increase volatility. The fragmentation patterns observed in the mass spectra are unique to the molecule's structure and can be used for its unambiguous identification.

Table 1: Mass Spectrometry Data for N-acetyl-D-tryptophan nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
Precursor Ion (LC-MS, [M-H]⁻)245.0931663 m/z
Precursor Ion (Other MS, [M+H]⁺)247.108 m/z
Top m/z Peak (GC-MS)130
2nd Highest m/z Peak (GC-MS)187
3rd Highest m/z Peak (GC-MS)131

Fourier Transform Infrared (FTIR) Spectroscopy for Derivative Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it highly suitable for characterizing derivatives like this compound. The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds.

The characterization of tryptophan derivatives by FTIR has been reported, highlighting key spectral features. For instance, the FTIR spectrum of a chloro-acetyl derivative of tryptophan methyl ester shows characteristic peaks for the various functional groups. researchgate.net In the case of N-acetyl-L-tryptophan methyl ester, the carbonyl absorption of the ester group is observed around 1751 cm⁻¹, while the N-H stretching vibration of the indole ring appears near 3400 cm⁻¹. researchgate.net These characteristic absorption bands allow for the confirmation of the N-acetylation and methyl esterification of the D-tryptophan molecule. The PubChem database also contains FTIR spectral data for N-acetyl-D-tryptophan, which serves as a reference for its derivatives. nih.gov

Chromatographic Method Development and Validation

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, particularly for assessing its purity and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiopurity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is particularly crucial for determining the purity and, importantly, the enantiopurity of chiral molecules.

A well-established HPLC method for the enantioselective analysis of N-acetyltryptophan enantiomers utilizes a chiral stationary phase. sigmaaldrich.com This method allows for the separation of the D- and L-enantiomers, which is critical in pharmaceutical and biological applications. The specific conditions for such a separation are detailed in the table below. Furthermore, HPLC methods have been developed for the quantification of N-acetyl-L-tryptophan in biological matrices, such as brain homogenate, demonstrating the versatility of this technique. nih.gov

Table 2: HPLC Method for Enantioselective Analysis of N-Acetyltryptophan sigmaaldrich.com

ParameterSpecification
Column CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase [A] 20 mM ammonium acetate (B1210297); [B] methanol (B129727); (70:30, A:B)
Flow Rate 1 mL/min
Column Temperature 25 °C
Detector UV, 220 nm
Injection Volume 5 µL
Sample Concentration 5 mg/mL in methanol

Gas Chromatography (GC) for Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. While amino acids and their derivatives are generally non-volatile, they can be analyzed by GC after a derivatization step to increase their volatility. The N-acetylation and methyl esterification to form this compound is, in fact, a derivatization procedure that makes the molecule more amenable to GC analysis.

Research has focused on the development of N-acetyl methyl ester derivatives of amino acids for their determination by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). acs.org This approach allows for high-resolution separation and precise isotopic analysis. Another common derivatization technique for GC analysis of amino acids is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The resulting derivatives are more volatile and thermally stable, allowing for their separation and detection by GC-MS. The fragmentation patterns of these derivatives in the mass spectrometer provide structural information for identification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

The analytical approach for "this compound" would typically involve reversed-phase UHPLC, which separates compounds based on their hydrophobicity. The N-acetyl and methyl ester modifications increase the hydrophobicity of the D-tryptophan backbone, leading to distinct retention behavior compared to its parent amino acid.

Chromatographic Separation:

A typical UHPLC system for the analysis of this compound would employ a sub-2 µm particle packed column, such as a C18 column, to achieve high separation efficiency and speed. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would effectively elute the compound from the column.

Mass Spectrometric Detection:

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. In positive ion mode, "this compound" would be expected to form a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) would then be used for structural confirmation and to enhance selectivity. The protonated molecule is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Expected Mass Spectral Data:

Based on the structure of "this compound" (C₁₄H₁₆N₂O₃), the expected exact mass and the masses of potential fragment ions can be predicted. The monoisotopic mass of the neutral molecule is approximately 260.1161 g/mol . Therefore, the protonated molecule [M+H]⁺ would have an m/z of approximately 261.1239.

Key fragmentation pathways for N-acetylated and methylated amino acids often involve the loss of the acetyl group, the methoxy group from the ester, and fragmentation of the indole side chain. The table below outlines the theoretical mass-to-charge ratios (m/z) for the precursor ion and plausible product ions of "this compound" in positive ion mode ESI-MS/MS.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

Ion TypeProposed Fragment StructureTheoretical m/z
[M+H]⁺Protonated molecule261.1239
[M+H - CH₂O]⁺Loss of formaldehyde from the methyl ester231.1133
[M+H - CH₃OH]⁺Loss of methanol from the methyl ester229.1028
[M+H - C₂H₂O]⁺Loss of ketene from the N-acetyl group219.1133
[M+H - COOCH₃]⁺Loss of the methyl ester group202.1128
Indole immonium ionFragmentation of the side chain130.0657

Research Findings:

While specific studies on the UHPLC-MS analysis of "this compound" are scarce, research on the analysis of tryptophan and its various metabolites provides a solid foundation. These studies consistently demonstrate the utility of reversed-phase UHPLC with ESI-MS/MS for achieving sensitive and selective detection in complex matrices. The derivatization of amino acids to their N-acetyl methyl esters is a known strategy to improve their chromatographic properties, particularly in gas chromatography, and the principles are transferable to liquid chromatography for enhancing retention on reversed-phase columns.

The combination of the high resolving power of UHPLC and the specificity of MS/MS detection makes this an ideal methodology for the detailed analysis of "this compound," enabling its differentiation from isomers and other related compounds.

Biochemical Applications and Probe Development in Research Models

Utilization as Building Blocks in Synthetic Peptide Chemistry and Protein Engineering

D-amino acids, including derivatives of D-tryptophan, are valuable building blocks in the design and synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides. ptfarm.pl The incorporation of D-amino acids in place of their natural L-isomers can confer several advantageous properties to the resulting peptides. ptfarm.pl These benefits include enhanced stability against enzymatic degradation by proteases, improved transport across cellular membranes, and the potential to alter biological activity, for instance, by converting an agonist into an antagonist. ptfarm.pl The hydrophobic nature of the tryptophan side chain, in particular, can contribute to better transport properties. ptfarm.pl

The synthesis of peptides containing tryptophan and its analogues is a significant area of research. rsc.orgacs.org For example, a facile method has been developed for the synthesis of various indole-substituted (S)-tryptophans using a chiral auxiliary-facilitated Strecker amino acid synthesis strategy. rsc.org These tryptophan analogues have been subsequently used in the convergent synthesis of potent antibacterial agents like argyrin A and its analogues. rsc.org The ability to create a variety of (S)-Trp analogues is crucial for exploring the structure-activity relationships of these peptides and optimizing their antibacterial properties. rsc.org

Furthermore, the modification of peptides at the tryptophan residue is a strategy for late-stage diversification. nih.gov A catalyst-free C2-sulfenylation of tryptophan with 8-quinoline thiosulfonate reagents in trifluoroacetic acid allows for the incorporation of a wide range of functional groups. nih.gov This late-stage modification capability is valuable in the development of peptide-based drugs, a rapidly growing class of therapeutics. nih.gov

In protein engineering, tryptophan derivatives with altered photophysical properties are of great interest. acs.org The N-acetylated methyl esters of tryptophan analogues are often used to mimic their behavior within a protein structure. acs.org These analogues can be designed to have distinct absorption and emission maxima compared to natural tryptophan, making them useful as fluorescent probes. acs.org

ApplicationKey FeatureExample
Peptidomimetics Enhanced proteolytic stability, altered bioactivityIncorporation of D-amino acids to create more robust peptide drugs. ptfarm.pl
Antibiotic Synthesis Building blocks for complex natural productsSynthesis of argyrin A analogues using custom-made tryptophan derivatives. rsc.org
Peptide Diversification Late-stage functionalizationC2-sulfenylation of tryptophan residues in existing peptides. nih.gov
Protein Engineering Fluorescent probesUse of N-acetylated methyl esters of tryptophan analogues with shifted emission spectra. acs.org

Development of Fluorescent Probes for Biological Systems (e.g., Cyanated Tryptophan Derivatives)

Tryptophan is the primary source of intrinsic fluorescence in proteins, a property that has long been exploited to study protein structure and function. acs.org However, the complex photophysics of tryptophan and its frequent presence in many proteins can limit its utility as a specific probe. acs.org To overcome these limitations, researchers have focused on developing tryptophan analogues with more favorable spectroscopic properties. acs.org

N-acetylated methyl esters of tryptophan analogues are commonly synthesized to evaluate their photophysical properties, as this form mimics the amino acid's state within a peptide chain. acs.org Studies have shown that certain tryptophan analogues, when converted to their N-acetylated methyl esters, exhibit larger Stokes shifts and greater molar extinction coefficients than natural tryptophan. acs.org A substantial red-shift in the emission maxima of these analogues is a particularly desirable feature, as it can help to distinguish their signal from the background fluorescence of endogenous tryptophans. acs.org

One approach to creating these novel probes involves the concise asymmetric synthesis of tryptophan analogues using methods like the Schöllkopf chiral auxiliary. acs.org The resulting fluorescent probes can then be site-specifically incorporated into proteins. acs.org For instance, the successful incorporation of such a probe into dihydrofolate reductase has been reported, demonstrating the practical application of these synthetic amino acids in creating proteins with tailored fluorescent properties. acs.org The utility of these derivatives lies in their distinct absorption and emission characteristics, which differ significantly from those of tryptophan, alongside their large Stokes shifts and high molar absorptivities. acs.org

Probe CharacteristicAdvantageResearch Application
Red-Shifted Emission Reduced interference from intrinsic protein fluorescenceSpecific tracking of a labeled protein or peptide in a complex biological environment. acs.org
Large Stokes Shift Enhanced signal-to-noise ratioImproved sensitivity in fluorescence-based assays. acs.org
High Molar Absorptivity Brighter fluorescence signalEasier detection and quantification of labeled molecules. acs.org

Research on Molecular Recognition and Binding Mechanisms in in vitro Biological Models

The study of molecular recognition and binding mechanisms is fundamental to understanding how peptides and proteins interact with their targets. Tryptophan and its derivatives play a crucial role in these interactions due to the unique properties of the indole (B1671886) side chain. nih.gov The large, planar, and electron-rich π-system of tryptophan allows it to participate in various types of interactions beyond simple hydrophobic effects, which are critical for the bioactivities of many peptides and proteins. nih.gov

In the context of drug development, understanding how tryptophan residues in peptide drugs contribute to ligand-receptor binding is essential. nih.gov For example, tryptophan is a key component in peptide drugs derived from natural products and native hormones, where it is often indispensable for their therapeutic effect. nih.gov The incorporation of D-amino acids can also influence binding affinity and specificity. ptfarm.pl

Research has explored the differences in reactivity between L- and D-isomers of tryptophan within peptides. mdpi.com Studies on short peptides like Lysine-Tryptophan-Lysine have shown that the optical configuration of the tryptophan residue affects properties such as fluorescence quantum yields and the efficiency of photoinduced electron transfer. mdpi.com Specifically, the L-isomer can exhibit a greater quenching efficiency of the tryptophan excited state through an electron transfer mechanism compared to its D-analog. mdpi.com These findings provide insights into the subtle yet significant ways in which stereochemistry can influence molecular interactions and photochemical processes. mdpi.com

Furthermore, N-acetyl-L-tryptophan (L-NAT), but not its D-isomer, has been shown to form a stable complex with the neurokinin-1 receptor (NK-1R) in molecular modeling studies. nih.gov This difference in binding stability correlates with observed biological effects, highlighting the importance of stereochemistry in molecular recognition. nih.gov

Studies on the Influence of Tryptophan Derivatives on Protein Dynamics and Folding

The incorporation of tryptophan derivatives, including those with a D-configuration, can have a significant impact on the dynamics and folding of proteins. The presence of D-isomers of amino acids has been shown to disrupt normal folding processes, which can lead to the aggregation of proteins into non-functional and potentially toxic forms, such as those seen in amyloid diseases. mdpi.com The study of short peptides containing D-amino acids is a valuable approach for understanding these effects, as highly disordered proteins are often difficult to analyze using traditional structural biology techniques. mdpi.com

The conformational flexibility of peptides is a key factor that can limit their clinical applications, as it may allow them to bind to multiple receptors, leading to undesirable side effects. psu.edu The introduction of conformationally constrained amino acid building blocks, such as α,β-dimethyltryptophan, can severely restrict the conformational freedom of the peptide backbone. psu.edu This can lead to more selective and potent peptide-based therapeutic agents. psu.edu

N-methylation of peptide bonds is another strategy used to modulate the conformational properties of peptides. nih.gov Inspired by naturally occurring, multiply N-methylated cyclic peptides like cyclosporine, researchers have explored multiple N-methylation as a way to improve the pharmacokinetic properties of synthetic peptides. nih.gov The synthesis of libraries of N-methylated cyclic peptides has provided valuable information on how N-methylation influences peptide conformation. nih.gov This knowledge is crucial for the rational design of bioactive peptides with improved stability and permeability. nih.gov For instance, a full N-methyl scan of a cyclopeptidic somatostatin (B550006) analog demonstrated that this modification can drastically improve metabolic stability. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing D-Tryptophan, N-acetyl-, methyl ester, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via esterification of D-tryptophan using thionyl chloride (SOCl₂) in methanol, achieving near-quantitative yields (98%) under anhydrous conditions. Subsequent N-acetylation can be performed using acetic anhydride or acetyl chloride in basic media. Critical factors include solvent choice (e.g., methanol for esterification), temperature control (room temperature for stereochemical stability), and purification via recrystallization or chromatography to avoid racemization .

Q. How can enantiomeric purity be determined using chiral HPLC, and what are the critical parameters for method validation?

  • Methodology : Enantiomeric separation is achieved using an EnantioPak Y5 chiral column with a mobile phase of n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v). Key validation parameters include linearity (R² > 0.999), limit of detection (LOD < 0.05 μg/mL), and precision (%RSD < 2%). The method resolves L-isomer contamination in D-tryptophan methyl ester hydrochloride, ensuring compliance with pharmacopeial standards .

Q. What spectroscopic techniques are most effective for characterizing the structure of N-acetylated tryptophan esters?

  • Methodology :

  • IR Spectroscopy : Identifies ester carbonyl (C=O) at ~1745 cm⁻¹ and amide I/II bands (1650–1550 cm⁻¹) .
  • NMR Spectroscopy : Key signals include the methyl ester (–OCH₃) at δ 3.6–3.8 ppm (¹H) and indole protons (7.0–7.5 ppm). Substituents like N-acetyl groups deshield adjacent protons, altering splitting patterns .

Advanced Research Questions

Q. How is stereochemical integrity maintained during multi-step syntheses involving alkylation or cyclization?

  • Methodology : Stereochemical control is achieved through enantioselective reactions, such as the Pictet–Spengler reaction, which uses chiral catalysts (e.g., Brønsted acids) to enforce cis/trans diastereoselectivity. For example, D-tryptophan methyl ester reacts with piperonal to form tetrahydro-β-carbolines with >90% diastereomeric excess. Low temperatures (–20°C) and inert atmospheres prevent epimerization .

Q. What role does this compound play in alkaloid synthesis, and what intermediates are critical?

  • Methodology : It serves as a chiral building block in alkaloid synthesis. For example, in the total synthesis of (–)-chaetominine, the compound undergoes N-acyl cyclization to form a pyridoindole core. Key intermediates include the quinazolinone derivative (formed via early-stage functionalization) and a cis-dihydroxylated tetracyclic intermediate, stabilized by N-acyliminium ion intermediates .

Q. How do modifications to the N-acetyl and methyl ester groups influence reactivity in nucleophilic reactions?

  • Methodology : The N-acetyl group enhances electrophilicity at the α-carbon, facilitating alkylation (e.g., benzylation with benzyl bromide). Conversely, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enabling further functionalization. Substituent rigidity also impacts fluorescence in gold nanoclusters, where ester derivatives enhance charge transfer efficiency .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodology : Key challenges include racemization during prolonged reaction times and impurities from side reactions. Solutions include using mild bases (e.g., NaHCO₃) for acetylation, optimizing catalytic asymmetric conditions, and employing continuous-flow systems to reduce residence time. Chiral HPLC monitoring ensures >99% enantiomeric excess .

Q. How is this compound utilized in fluorescent probes or nanomaterials?

  • Methodology : As a ligand for gold nanoclusters (AuNCs), it modulates fluorescence via rigid indole rings and charge transfer. For folic acid detection, AuNCs synthesized with D-tryptophan methyl ester exhibit λₑₓ/λₑₘ = 365/629 nm, with sensitivity enhanced by ester group electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.